Structural Differentiation: Octafluoro (C₄HF₈) vs. Nonafluoro (C₄F₉) Terminal-Group Identity Defines Distinct Chemical Reactivity and Degradation Pathways
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7) possesses a terminal –CF₂H group at the ω-carbon, in contrast to the –CF₃ terminus of the nonafluoro analog potassium perfluorobutanesulfonate (CAS 29420-49-3). This structural divergence is confirmed by molecular formula (C₄HF₈KO₃S, MW 320.20 vs. C₄F₉KO₃S, MW 338.19) and ¹H/¹⁹F NMR spectroscopy, where the terminal proton in the octafluoro variant provides a unique spectroscopic handle absent in the fully fluorinated congener . The C–H bond at the ω-position is approximately 20–30 kJ/mol weaker than the corresponding C–F bond, rendering the octafluoro compound comparatively more susceptible to hydroxyl-radical-mediated oxidative degradation—a property exploited in advanced oxidation remediation strategies and relevant to environmental fate assessments [1].
| Evidence Dimension | Terminal group chemical identity and molecular weight |
|---|---|
| Target Compound Data | Terminal –CF₂H; C₄HF₈KO₃S; MW 320.20 g/mol |
| Comparator Or Baseline | Potassium perfluorobutanesulfonate (nonafluoro, CAS 29420-49-3): terminal –CF₃; C₄F₉KO₃S; MW 338.19 g/mol |
| Quantified Difference | ΔMW = 17.99 g/mol (5.3% lower); presence of terminal C–H bond vs. C–F bond |
| Conditions | Structural identity confirmed by SMILES, InChI, and NMR (¹H/¹⁹F) characterization |
Why This Matters
The terminal C–H bond in CAS 70259-85-7 provides a distinct degradation initiation site and a unique ¹H NMR resonance, enabling unambiguous analytical tracking in complex matrices and potentially offering more favourable environmental degradation kinetics compared to the fully fluorinated nonafluoro analog.
- [1] Campbell TY, Vecitis CD, Mader BT, Hoffmann MR. Perfluorinated Surfactant Chain-Length Effects on Sonochemical Kinetics. J Phys Chem A. 2009;113(36):9834-9842. PFBS sonochemical kinetics slower than longer analogs due to greater water solubility and lower interfacial film stability. View Source
